N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
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Overview
Description
N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by alkylation and subsequent reaction with beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Pyrazolyl-alanine: A naturally occurring pyrazole derivative found in watermelon seeds.
3-Methyl-1H-pyrazole: A simple pyrazole derivative used as a starting material for the synthesis of more complex compounds
Uniqueness
N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is unique due to its specific structure, which combines the pyrazole ring with the beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14/h3,6,10H,2,4-5,7H2,1H3,(H,13,14) |
InChI Key |
GDPDMXJYYXMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNCCC(=O)O |
Origin of Product |
United States |
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